2-Mercaptopropanol

Overview

Description

Synthesis Analysis

The synthesis of 2-Mercaptopropanol and related compounds involves several chemical strategies. For instance, 2-mercaptoethyl methacrylate has been synthesized from methacrylic acid and 2-mercaptoethanol through etherification using acetyl chloride as a catalyst, optimizing the reaction to achieve high purity of the product (Knežević, Katsikas, & Popovic, 2005). Additionally, derivatives of 2-alkyl-2-mercaptopropionic acid were synthesized based on substituted 3-cyanopyridin-2(1H)-thiones, illustrating the versatility of this compound in synthetic chemistry (Zav’alova, Zubarev, & Litvinov, 2007).

Molecular Structure Analysis

Studies on the molecular structure of compounds related to this compound, such as β-mercaptopropionitrile, reveal detailed insights into their chemical nature. For example, the molecular structure of a wheel-type octanuclear silver(I) cluster formed by racemic 2-mercaptopropionic acid and triphenylphosphine ligands was elucidated, highlighting the compound's ability to form complex structures (Nomiya, Yokoyama, Noguchi, & Machida, 2002).

Chemical Reactions and Properties

This compound participates in various chemical reactions, illustrating its reactivity and functional utility. The oxidation of 2-mercaptoethanol, a closely related compound, in the presence of Tris buffer showcases its susceptibility to oxidation under specific conditions, which is crucial for its handling and application in different chemical contexts (Koundal, Sawhney, & Sinha, 1983).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as solubility, melting point, and boiling point, are determined by its molecular structure. These properties are essential for its application in various industrial and research settings, although specific studies focusing on these aspects were not highlighted in the current research findings.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with other chemicals, ability to undergo oxidation, and formation of complexes with metals, are of significant interest. For instance, the Copper(II)-promoted oxidation of mercaptopropanoic acids leading to the formation of disulphide- and oxalate-containing products illustrates its reactive nature and potential for forming complex compounds (Brader, Ainscough, Baker, Brodie, & Lewandoski, 1990).

Scientific Research Applications

Applications in DNA Extraction

2-Mercaptopropanol, alongside polyvinylpyrrolidone, is often used in plant DNA extractions to manage polyphenols, which can interfere with extraction and downstream applications. However, a study found that the presence of this compound in the lysis buffer interfered with DNA extraction from 12 strains of freshwater microalgae, resulting in DNA with poor integrity. The study suggests reconsidering the inclusion of this compound in DNA extraction protocols for certain organisms (Yee, Nanda Kumar, & Muthusamy, 2018).

Role in Mercury Extraction

A method using this compound has been developed for the extraction of mercury species in biological samples. This method, involving this compound in the extractant solution, has been validated for various biological certified reference materials. It is noted for its ease of operation and reduction of the memory effect of mercury in the measurement system (Wang et al., 2007).

Inhibition of Corrosion

This compound has been studied for its effectiveness in inhibiting the corrosion of low carbon steel in phosphoric acid. The inhibitor retards anodic and cathodic corrosion reactions, particularly the former, over a wide range of aqueous phosphoric acid concentrations (Wang, 2001).

Environmental Applications

This compound has been incorporated into hydrous zirconium oxide to create a composite applied for the removal of Pb(II) from water samples. The study emphasized optimizing various variables to maximize efficiency, demonstrating the potential of this compound in environmental remediation (Rahman et al., 2020).

Photocatalytic Properties

This compound-capped ZnS nanoparticles have been investigated for their photocatalytic properties, particularly in degrading dyes. The study emphasizes the enhanced photocatalytic activity and reusability of these nanoparticles, highlighting the role of this compound in stabilizing and improving the functionality of nanomaterials (Kaur, Sharma, & Pandey, 2014).

Quantum Dot Stabilization

A study on CdS quantum dots coated with this compound revealed significant improvements in colloidal and photostability, with a notable quantum yield. This highlights the effectiveness of this compound as a coating material for quantum dots, enhancing their luminescence and stability (Acar et al., 2009).

Impact on Plant Cells

Research on Medicago sativa cells exposed to mercaptopropanoic acid-coated CdSe/ZnS quantum dots revealed a significant reduction in cell growth and viability. The internalization of these quantum dots increased Reactive Oxygen Species production, indicating a cellular response to the presence of this compound-coated materials (Santos et al., 2010).

Future Directions

While specific future directions for 2-Mercaptopropanol were not found in the retrieved sources, it is anticipated that this compound will continue to be a subject of interest in various fields of research due to its unique properties and potential applications.

Relevant Papers

The relevant papers retrieved provide valuable insights into the synthesis, properties, and applications of this compound . These papers highlight the versatility of this compound in synthetic chemistry and its potential for forming complex compounds. They also discuss the synthesis procedures of coumarin heterocycles and the effect of this compound as a capping agent on ZnS .

Mechanism of Action

Target of Action

The primary targets of 2-Mercaptopropanol, also known as 2-sulfanylpropan-1-ol, are heavy metals such as arsenic, gold, and mercury . These heavy metals are known to bind with sulfhydryl-containing enzymes, inhibiting their activity .

Mode of Action

this compound interacts with its targets by forming complexes with these heavy metals . The sulfhydryl groups of this compound prevent or reverse the metallic binding of sulfhydryl-containing enzymes . This interaction results in the formation of a complex that is excreted in the urine .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the detoxification of heavy metals. By forming complexes with heavy metals, this compound prevents these metals from binding to sulfhydryl-containing enzymes and inhibiting their activity . This action helps to maintain the normal function of these enzymes and their associated biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the detoxification of heavy metals. By preventing or reversing the binding of heavy metals to sulfhydryl-containing enzymes, this compound helps to maintain the normal function of these enzymes at the molecular level . At the cellular level, this action can help to prevent the toxic effects of heavy metal poisoning.

properties

IUPAC Name |

2-sulfanylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8OS/c1-3(5)2-4/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNVICQPXUUBSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

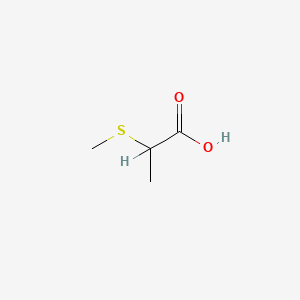

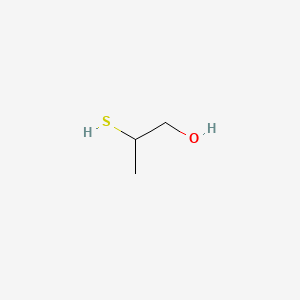

CC(CO)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50952424 | |

| Record name | 2-Sulfanylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3001-64-7 | |

| Record name | 2-Mercaptopropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3001-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mercaptopropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003001647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Sulfanylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-mercaptopropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-sulfanylpropan-1-ol in beer production?

A1: 2-Sulfanylpropan-1-ol, along with its acetate ester, contributes significantly to the aroma profile of beer, particularly those described as having "roasted" or "burnt" notes. These compounds are primarily produced during fermentation by yeast as they metabolize cysteine and homocysteine via the Ehrlich pathway. Interestingly, their levels can continue to increase even after fermentation, during beer storage. Research suggests that this increase might be due to the hydrolysis of S-cysteine conjugates, such as the S-cysteine conjugate of 2-sulfanylethyl acetate (Cys-2SEA), during aging.

Q2: How does the chemical structure of 2-sulfanylpropan-1-ol influence its aroma profile in beer?

A2: While the provided research articles do not directly address the relationship between the structure of 2-sulfanylpropan-1-ol and its specific aroma contributions, it is known that sulfur-containing compounds, particularly thiols, are potent odorants often associated with savory, roasted, or cooked aromas in food and beverages. Further research exploring the structure-odor relationships of 2-sulfanylpropan-1-ol and its derivatives would be valuable for understanding their impact on beer flavor.

Q3: What analytical techniques are used to identify and quantify 2-sulfanylpropan-1-ol in complex mixtures like beer?

A3: Researchers employed gas chromatography coupled with a pulsed flame photometric detector (GC-PFPD) to analyze 2-sulfanylethyl acetate (2SEA) released from its cysteine conjugate. Additionally, high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI(+)-MS/MS) is a powerful technique used for quantifying these compounds, even in complex matrices like beer. These advanced analytical methods allow for sensitive detection and accurate quantification of 2-sulfanylpropan-1-ol and its related compounds, contributing to a deeper understanding of their role in beer flavor.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.